methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
Methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is a heterocyclic organic compound with the molecular formula $$ \text{C}{12}\text{H}{10}\text{ClN}3\text{O}5 $$ and a molecular weight of 311.68 g/mol. Its IUPAC name derives from the pyrazole core substituted at position 1 with a (2-chloro-4-nitrophenoxy)methyl group and at position 3 with a methyl ester. The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) serves as the structural backbone, while the 2-chloro-4-nitrophenoxy moiety introduces steric and electronic complexity.
Key structural features include:
- Pyrazole ring : Positions 1 and 3 are occupied by the (2-chloro-4-nitrophenoxy)methyl and methyl ester groups, respectively.
- Nitro group : Located at the para position of the phenyl ring, contributing strong electron-withdrawing effects.
- Chlorine substituent : Positioned ortho to the phenoxy linkage, influencing conformational stability.
- Methyl ester : Attached to the pyrazole’s C3, enhancing solubility in polar aprotic solvents.
The systematic nomenclature follows priority rules, with the pyrazole ring numbered to minimize locants for substituents.
Properties
IUPAC Name |
methyl 1-[(2-chloro-4-nitrophenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O5/c1-20-12(17)10-4-5-15(14-10)7-21-11-3-2-8(16(18)19)6-9(11)13/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTFJUFIHFUIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chloro-4-nitrophenol with methyl 1H-pyrazole-3-carboxylate in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized phenoxy derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole ring, which is known for its ability to exhibit various biological activities. The presence of the nitro and chloro substituents enhances its reactivity and potential for biological interactions.
Pharmacological Applications
Methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate has been studied for its potential therapeutic effects against various diseases.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. In a study, this compound was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:
- IC50 Values :
- MCF-7: 6.5 µM
- A549: 8.2 µM
These findings suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. A comparative study showed:
- Inhibition Rates :
- TNF-alpha: 70% at 10 µM concentration
- IL-6: 80% at 10 µM concentration
This suggests its potential as a therapeutic agent for inflammatory diseases.
Agricultural Applications
In agrochemical research, this compound has been investigated for its herbicidal properties.
Herbicidal Activity
Studies have shown that the compound effectively inhibits the growth of various weed species. The herbicidal efficacy was assessed using bioassays:
- Effective Concentration (EC50) :
- Broadleaf Weeds: EC50 = 15 µg/mL
- Grassy Weeds: EC50 = 20 µg/mL
These results indicate that the compound can be utilized in developing selective herbicides that minimize crop damage while controlling weed populations .
Case Study 1: Antitumor Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in vivo using xenograft models. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in treated tumors, confirming its potential as an antitumor agent .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on its anti-inflammatory properties, researchers conducted an experiment on induced inflammation in murine models. The administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokines, indicating its effectiveness in reducing inflammation through modulation of immune responses.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 2-(2-chloro-4-nitrophenoxy)acetate
- 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline
Comparison: Methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both chloro and nitro groups on the phenoxy moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to summarize the pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound (CAS 1001499-91-7) is characterized by the presence of a pyrazole ring, which is known for its biological significance. The compound features a chloro and nitro substituent on the aromatic ring, contributing to its reactivity and biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that pyrazole derivatives exhibit potent antitumor effects. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism involves the activation of caspases, which are crucial in the apoptotic pathway. Specifically, studies have shown that certain pyrazole analogs can inhibit cell proliferation with IC50 values as low as 0.26 μM due to their ability to interfere with mitogen-activated protein kinase (MEK) pathways .
2. Anti-inflammatory Effects
Pyrazole derivatives have also been noted for their anti-inflammatory properties. The compound's structure allows it to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In particular, modifications at the 4-position of the pyrazole ring have been linked to enhanced COX-2 inhibition, providing a potential therapeutic avenue for inflammatory diseases .
3. Neuroprotective Properties
Some studies suggest that pyrazole compounds can target metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE). For example, analogs with specific substitutions have shown potent AChE inhibition (IC50 = 66.37 nM), indicating potential use in treating conditions like Alzheimer's disease .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Caspase Activation : The compound appears to modulate apoptotic pathways by influencing caspase activity, thereby promoting programmed cell death in cancer cells .
- Enzyme Inhibition : Its ability to inhibit key enzymes such as COX and AChE suggests that it can alter inflammatory responses and neurotransmitter levels, respectively .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Anticancer Efficacy : A study evaluating various pyrazole compounds found that those with halogen substitutions exhibited significant anticancer activity against breast cancer cell lines, with some achieving IC50 values lower than traditional chemotherapeutics .
- Neuroprotective Effects : Another investigation into neuroprotective agents demonstrated that specific pyrazole derivatives could effectively reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease .
Q & A
Q. What are the optimal synthetic routes for methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate, and how can reaction yields be improved?
Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation or nucleophilic substitution. For this compound, a two-step approach is recommended:
Core Pyrazole Formation : Use a cyclocondensation reaction between hydrazine derivatives and β-keto esters, as demonstrated in triazole-pyrazole hybrid syntheses (e.g., triazenylpyrazole precursors ).
Functionalization : Introduce the (2-chloro-4-nitrophenoxy)methyl group via nucleophilic substitution, leveraging conditions similar to those for O-alkylation of pyrazole intermediates (e.g., methyl 1H-pyrazole-3-carboxylate derivatives in ).
Yield Optimization :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrazole ring protons at δ 6.5–7.5 ppm and nitro group deshielding effects ).
- Mass Spectrometry : Validate molecular weight via HRMS (e.g., ESI-TOF) to distinguish from byproducts (e.g., methyl ester hydrolysis products).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% as per GC standards in ).
Data Cross-Validation : Compare spectral data with structurally analogous compounds, such as methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Nitro groups may lower thermal stability (e.g., analogs in degrade above 150°C).
- Photostability : Store in amber vials to prevent nitro-to-nitrito isomerization, a common issue in nitroaromatics.
- Hydrolytic Sensitivity : Avoid aqueous buffers at extreme pH; the ester group is prone to hydrolysis (monitor via pH-controlled stability studies as in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange (e.g., hindered rotation of the nitrophenoxy group).
- Tandem MS/MS : Fragment ions can clarify structural ambiguities (e.g., loss of NO₂ or Cl fragments as seen in ).
- X-ray Crystallography : Resolve tautomeric or stereochemical uncertainties (e.g., pyrazole ring conformation in ).
Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group electron withdrawal enhances pyrazole ring electrophilicity).
- Molecular Dynamics (MD) : Simulate solvation effects on stability (e.g., DMSO vs. chloroform interactions).
- Docking Studies : Model interactions with biological targets (e.g., carbonic anhydrase or COX enzymes, inspired by pyrazole analogs in ).
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified nitro, chloro, or ester groups (e.g., replace Cl with F or NO₂ with CN, as in ).
- Biological Assays : Test against target enzymes (e.g., COX-2 inhibition assays for anti-inflammatory potential).
- Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity trends (e.g., ’s nitro-pyrazole derivatives).
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
Methodological Answer:
- Hydrolytic Degradation : Expose to pH 3–10 buffers and analyze via LC-MS for ester hydrolysis products (methodology in ).
- Photodegradation : Use UV irradiation (λ = 254–365 nm) to simulate sunlight effects, monitoring nitro group reduction to amine.
- Microbial Metabolism : Incubate with soil microbiota and identify metabolites via GC-MS (protocols from ’s environmental fate studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
